![molecular formula C22H21NO2 B5633985 N-(4-isopropoxyphenyl)-4-biphenylcarboxamide](/img/structure/B5633985.png)
N-(4-isopropoxyphenyl)-4-biphenylcarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes that include functional group transformations and the formation of carbon-carbon bonds. For compounds similar to N-(4-isopropoxyphenyl)-4-biphenylcarboxamide, methods such as Suzuki coupling reactions are frequently employed to create biphenyl structures due to their efficiency and the high degree of functional group tolerance (Xie Wen-n, 2014).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-isopropoxyphenyl)-4-biphenylcarboxamide is characterized by the presence of aromatic rings, which can engage in π-π interactions, contributing to their stability and reactivity. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating their precise molecular configurations (Srinu Tothadi et al., 2013).
Chemical Reactions and Properties
Compounds containing biphenyl structures and amide functionalities can undergo various chemical reactions, including amide bond formation and cleavage, electrophilic aromatic substitution, and nucleophilic aromatic substitution. The presence of isopropoxy groups may influence the compound's reactivity by directing electrophilic substitution to specific positions on the aromatic ring due to the electron-donating effect (S. Krompiec et al., 2008).
Physical Properties Analysis
The physical properties of N-(4-isopropoxyphenyl)-4-biphenylcarboxamide, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For instance, the biphenyl core and isopropoxy substituent can affect the compound's solubility in organic solvents and its phase behavior (Philipp Kolb et al., 2015).
Chemical Properties Analysis
The chemical properties of such a compound are dictated by the functional groups present. The amide linkage provides sites for potential hydrogen bonding, influencing solubility and reactivity. The isopropoxy group affects the electron density of the aromatic system, potentially altering its reactivity towards electrophilic or nucleophilic agents (Jules Yoda et al., 2019).
properties
IUPAC Name |
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16(2)25-21-14-12-20(13-15-21)23-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJEQJZAZIXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide |
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